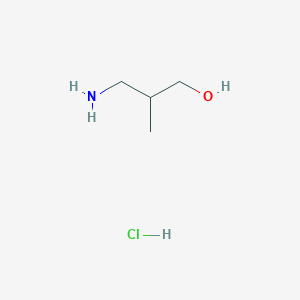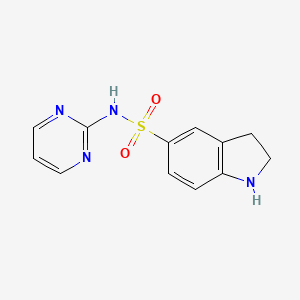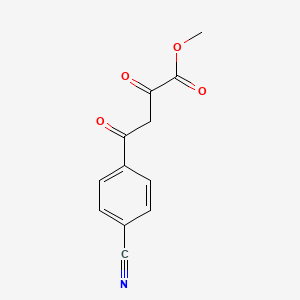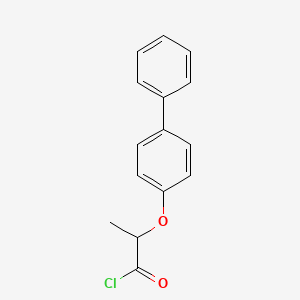
4-联苯氧基丙酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl-4-yloxy)propanoyl chloride is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a biphenyl group attached to a propanoyl chloride moiety through an ether linkage.
科学研究应用
2-(Biphenyl-4-yloxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics Research: As a reagent for modifying proteins and peptides.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the synthesis of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride typically involves the reaction of biphenyl-4-ol with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Biphenyl-4-ol+Propanoyl chloride→2-(Biphenyl-4-yloxy)propanoyl chloride+HCl
Industrial Production Methods
Industrial production of 2-(Biphenyl-4-yloxy)propanoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
2-(Biphenyl-4-yloxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Biphenyl-4-yloxy)propanoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to introduce the biphenyl-4-yloxypropanoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Esters and Amides: Formed through nucleophilic substitution.
2-(Biphenyl-4-yloxy)propanoic acid: Formed through hydrolysis.
Aromatic Ketones: Formed through Friedel-Crafts acylation.
作用机制
The mechanism of action of 2-(Biphenyl-4-yloxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. This reactivity is exploited in various chemical transformations and modifications.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: Similar acyl chloride but with a benzene ring instead of a biphenyl group.
4-Methoxybenzoyl Chloride: Contains a methoxy group on the benzene ring.
4-Nitrobenzoyl Chloride: Contains a nitro group on the benzene ring.
Uniqueness
2-(Biphenyl-4-yloxy)propanoyl chloride is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and research applications where specific reactivity and selectivity are required.
属性
IUPAC Name |
2-(4-phenylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFTCOTMJBHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
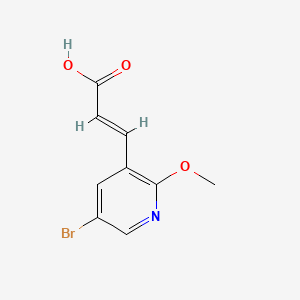

![tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate](/img/structure/B1372746.png)
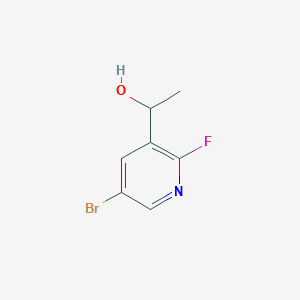
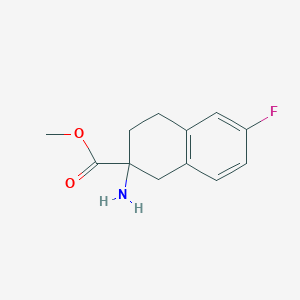
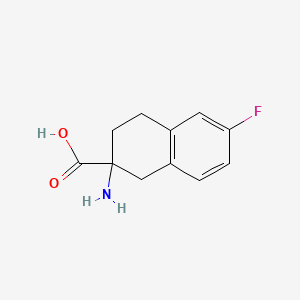
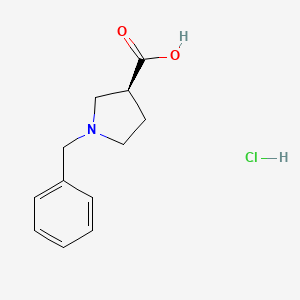
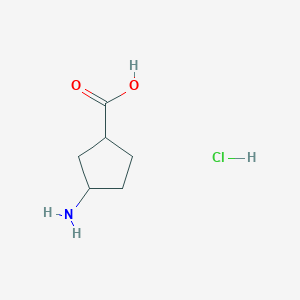
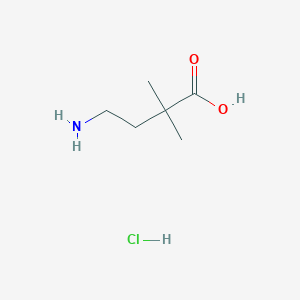
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)

